![molecular formula C10H16AsNO3 B14744072 [4-(diethylamino)phenyl]arsonic acid CAS No. 5185-76-2](/img/structure/B14744072.png)
[4-(diethylamino)phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Diethylamino)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C10H16AsNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(diethylamino)phenyl]arsonic acid typically involves the reaction of N,N-diethylaniline with arsenic acid. The reaction proceeds via electrophilic aromatic substitution, where the arsonic acid group is introduced to the phenyl ring. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using techniques such as crystallization or distillation to achieve the required purity for its applications .
Análisis De Reacciones Químicas
Types of Reactions: [4-(Diethylamino)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsenic trioxide .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(diethylamino)phenyl]arsonic acid is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organoarsenic compounds .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It has been used in studies related to enzyme inhibition and protein binding .
Medicine: Historically, organoarsenic compounds, including this compound, have been explored for their therapeutic potential. due to toxicity concerns, their use in medicine has been limited .
Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. It is also employed in the manufacturing of certain dyes and pigments .
Mecanismo De Acción
The mechanism of action of [4-(diethylamino)phenyl]arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, inhibiting their activity. This interaction is primarily due to the presence of the arsonic acid group, which can form covalent bonds with thiol groups in proteins . The molecular targets and pathways involved include enzyme inhibition and disruption of cellular redox balance .
Comparación Con Compuestos Similares
Arsanilic acid: Similar in structure but lacks the diethylamino group.
Phenylarsonic acid: Contains a phenyl ring with an arsonic acid group but no additional substituents.
Roxarsone: An organoarsenic compound with a hydroxyl group attached to the phenyl ring.
Uniqueness: [4-(Diethylamino)phenyl]arsonic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specific synthetic and industrial applications .
Propiedades
Número CAS |
5185-76-2 |
|---|---|
Fórmula molecular |
C10H16AsNO3 |
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
[4-(diethylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C10H16AsNO3/c1-3-12(4-2)10-7-5-9(6-8-10)11(13,14)15/h5-8H,3-4H2,1-2H3,(H2,13,14,15) |
Clave InChI |
YFUGZCXQZRAGQV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
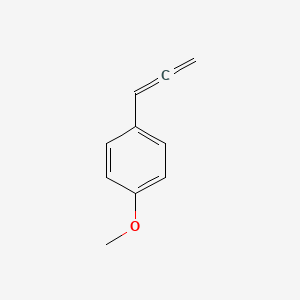
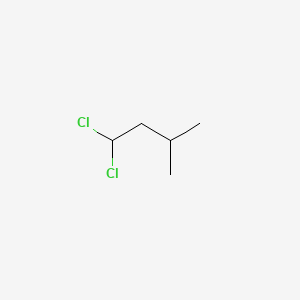
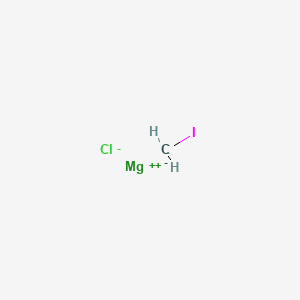
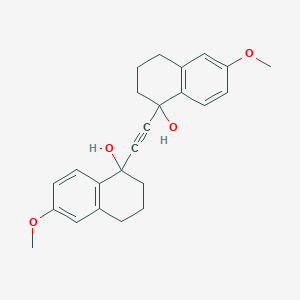
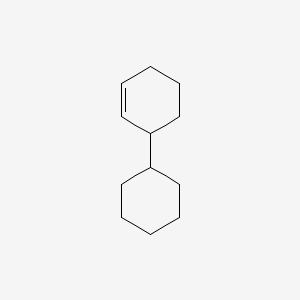
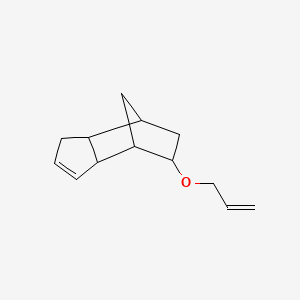
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
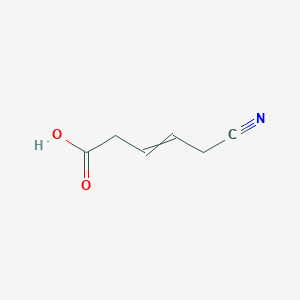
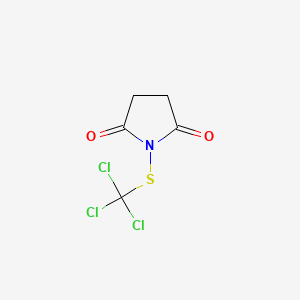



![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
